molecular formula C11H12N2O4 B13790351 Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime CAS No. 97805-01-1

Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime

Cat. No.: B13790351
CAS No.: 97805-01-1
M. Wt: 236.22 g/mol
InChI Key: WXLQUUWBNPVNPE-UHFFFAOYSA-N
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Description

Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime is a heterocyclic organic compound with the molecular formula C11H12N2O4 and a molecular weight of 236.223980. It is also known by several synonyms, including NSC162206, CID57312, and LS-13185 . This compound is characterized by the presence of a benzodioxole ring, which is a common structural motif in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime typically involves the reaction of acetone oxime with 3,4-methylenedioxycarbanylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and carbamate esters, such as:

Uniqueness

What sets Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime apart from similar compounds is its unique combination of structural features, which contribute to its specific chemical and biological properties. Its benzodioxole ring and carbamate ester moiety make it a versatile compound for various applications in research and industry .

Properties

CAS No.

97805-01-1

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(propan-2-ylideneamino) N-(1,3-benzodioxol-5-yl)carbamate

InChI

InChI=1S/C11H12N2O4/c1-7(2)13-17-11(14)12-8-3-4-9-10(5-8)16-6-15-9/h3-5H,6H2,1-2H3,(H,12,14)

InChI Key

WXLQUUWBNPVNPE-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC2=C(C=C1)OCO2)C

Origin of Product

United States

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